molecular formula C9H13NO2 B12946250 (R)-2-(1-aminoethyl)-4-methoxyphenol

(R)-2-(1-aminoethyl)-4-methoxyphenol

Cat. No.: B12946250
M. Wt: 167.20 g/mol
InChI Key: IZKMMTUNVKTMBW-ZCFIWIBFSA-N
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Description

®-2-(1-aminoethyl)-4-methoxyphenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methoxyphenol structure. This compound’s unique structure allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-aminoethyl)-4-methoxyphenol typically involves the use of chiral catalysts to ensure the desired enantiomer is produced. One common method involves the use of a biocatalyst such as omega-transaminase, which provides high selectivity and chiral purity. The reaction conditions often include a buffer solution, a coenzyme, and a cosolvent. The substrate, typically a hydroxyacetophenone derivative, is added to the mixture and heated under vacuum conditions to facilitate the reaction .

Industrial Production Methods

Industrial production of ®-2-(1-aminoethyl)-4-methoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and acid-alkali extraction can enhance yield and purity. The biocatalyst omega-transaminase is often employed due to its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-aminoethyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

®-2-(1-aminoethyl)-4-methoxyphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(1-aminoethyl)-4-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenol structure allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(1-aminoethyl)-4-methoxyphenol is unique due to its methoxyphenol structure, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-4-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m1/s1

InChI Key

IZKMMTUNVKTMBW-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)OC)O)N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)O)N

Origin of Product

United States

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